molecular formula C21H20ClFN2O B5597480 1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol

1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol

Cat. No. B5597480
M. Wt: 370.8 g/mol
InChI Key: GZTOGFYTAQAVOV-UHFFFAOYSA-N
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Description

The compound "1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol" is a part of the quinoline and piperidine chemical families, which have been extensively studied for their potential in various biomedical applications. Although the exact compound does not appear directly in the literature, related compounds provide valuable insights into its possible synthesis, structural analysis, and properties.

Synthesis Analysis

Synthesis of quinoline derivatives often involves nucleophilic substitution reactions, condensation, and cyclization steps. For instance, the synthesis of related compounds has been achieved through condensation reactions involving specific ketones and amine derivatives under controlled conditions, indicating a similar approach could be applicable for the target compound (Vaksler et al., 2023).

Molecular Structure Analysis

Molecular and crystal structures of similar compounds have been characterized using X-ray crystallography, revealing detailed insights into their conformation and intermolecular interactions. Techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, alongside DFT calculations, have been employed to elucidate structural aspects, suggesting a similar approach for our target compound's analysis (Murugesan et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, including electrophilic and nucleophilic attacks, influenced by their electronic structure as identified through Fukui function analysis. These reactions are pivotal in further functionalizing the compound for specific biological activities (Murugesan et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, can be inferred from related compounds. These properties are crucial for determining the compound's applicability in various solvents and its stability under different conditions.

Chemical Properties Analysis

Electrochemical studies and DFT calculations provide insights into the redox behavior, electronic transitions, and stability of quinoline derivatives. These studies can predict how modifications in the compound's structure might influence its reactivity and interaction with biological targets (Srinivasu et al., 1999).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These might include toxicity, flammability, and environmental impact .

Future Directions

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of its interactions with biological systems .

properties

IUPAC Name

1-[[2-(3-chlorophenyl)-7-fluoroquinolin-3-yl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O/c22-17-4-1-3-15(10-17)21-16(12-25-8-2-5-19(26)13-25)9-14-6-7-18(23)11-20(14)24-21/h1,3-4,6-7,9-11,19,26H,2,5,8,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTOGFYTAQAVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(N=C3C=C(C=CC3=C2)F)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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